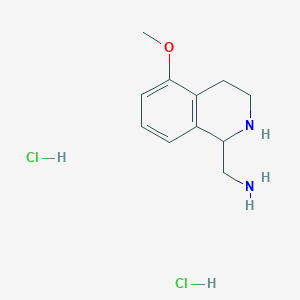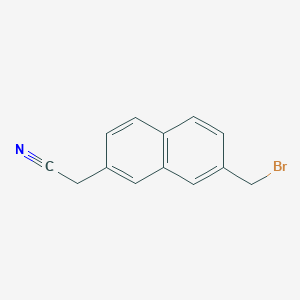![molecular formula C10H12N6O3 B11855690 N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine CAS No. 918334-39-1](/img/structure/B11855690.png)
N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)acetic acid is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a methylamino group and an acetamido group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution reactions, often using methylamine as the nucleophile.
Acetamido Group Addition: The acetamido group is added through acylation reactions, typically using acetic anhydride or acetyl chloride as the acylating agents.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of 2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)acetic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions are common, where the methylamino or acetamido groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Methylamine, acetic anhydride, or acetyl chloride under controlled pH and temperature.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological activities and chemical properties.
Applications De Recherche Scientifique
2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in cellular processes and as a probe for understanding purine metabolism.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the production of other chemical compounds.
Mécanisme D'action
The mechanism of action of 2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit purine biosynthesis enzymes, thereby affecting nucleotide metabolism and cellular proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside that shares the purine ring system.
6-Mercaptopurine: A purine analog used in chemotherapy.
Uniqueness
2-(2-(6-(Methylamino)-7H-purin-7-yl)acetamido)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike adenosine and guanosine, this compound has a methylamino group and an acetamido group, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
918334-39-1 |
|---|---|
Formule moléculaire |
C10H12N6O3 |
Poids moléculaire |
264.24 g/mol |
Nom IUPAC |
2-[[2-[6-(methylamino)purin-7-yl]acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H12N6O3/c1-11-9-8-10(14-4-13-9)15-5-16(8)3-6(17)12-2-7(18)19/h4-5H,2-3H2,1H3,(H,12,17)(H,18,19)(H,11,13,14) |
Clé InChI |
PJVHGUJGQWIEDE-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC=NC2=C1N(C=N2)CC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Nitro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11855607.png)




![[4-(Difluoromethoxy)benzyl]hydrazine dihydrochloride](/img/structure/B11855628.png)



![Benzyl 7-hydroxyimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B11855646.png)




